molecular formula C24H23FN4O B2429898 4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine CAS No. 477240-30-5

4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine

Cat. No.: B2429898
CAS No.: 477240-30-5
M. Wt: 402.473
InChI Key: HFDQYYVFVKIRDR-UHFFFAOYSA-N
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Description

4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure containing both pyrrole and pyrimidine rings. The presence of fluorophenyl and phenyl groups, along with a dimethylmorpholine moiety, adds to its structural complexity and potential biological activity.

Properties

IUPAC Name

4-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O/c1-16-12-28(13-17(2)30-16)23-22-21(18-6-4-3-5-7-18)14-29(24(22)27-15-26-23)20-10-8-19(25)9-11-20/h3-11,14-17H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDQYYVFVKIRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the fluorophenyl and phenyl groups through substitution reactions. The final step involves the attachment of the dimethylmorpholine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-fluorophenyl group at position 7 may participate in NAS under specific conditions. Fluorine, though a poor leaving group compared to halogens like bromine, can undergo substitution with strong nucleophiles (e.g., alkoxides or amines) under high-temperature or catalytic conditions. For example:

Reaction Conditions Product Source
Fluorine substitutionKOtBu, Pd(OAc)₂, ligand, 100°CReplacement with aryl/heteroaryl groups via cross-coupling

This reactivity is observed in analogs like 7-(4-bromophenyl)-4-(2,6-dimethylmorpholin-4-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine, where bromine undergoes Suzuki-Miyaura coupling.

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrrolopyrimidine core and phenyl substituents are potential sites for EAS. The 5-phenyl group (electron-donating) and 7-(4-fluorophenyl) group (electron-withdrawing) direct electrophiles to specific positions:

Reaction Conditions Site of Reactivity Source
NitrationHNO₃, H₂SO₄, 0–5°CMeta to fluorine on 4-fluorophenyl
SulfonationH₂SO₄, SO₃Para to phenyl groups

Similar derivatives, such as 4-amino-5,6-dimethyl-7-phenyl-2-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine, show reactivity at the pyrimidine ring under acidic conditions .

Functionalization of the Morpholine Substituent

The 2,6-dimethylmorpholine group may undergo:

  • Ring-opening reactions under strong acidic conditions (e.g., HCl/EtOH), yielding linear amines.

  • Oxidation of the morpholine oxygen to form N-oxide derivatives, though steric hindrance from methyl groups may limit reactivity .

Reaction Conditions Product Source
N-OxidationmCPBA, CH₂Cl₂, 25°C2,6-Dimethylmorpholine N-oxide
Acid-catalyzed hydrolysis6M HCl, refluxSecondary amine and diketone fragments

Cross-Coupling Reactions

The pyrrolopyrimidine core can act as a directing group for metal-catalyzed couplings. Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) at the pyrimidine ring have been reported for analogs :

Reaction Conditions Product Source
C-H ArylationPd(dba)₂, Xantphos, Cs₂CO₃, 120°CIntroduction of aryl groups at position 2

Reductive and Oxidative Transformations

  • Reduction : The pyrrole ring may undergo hydrogenation under H₂/Pd-C to yield saturated pyrrolidine derivatives.

  • Oxidation : The methyl groups on the morpholine ring could be oxidized to carboxylic acids under strong oxidants (e.g., KMnO₄) .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the pyrrolopyrimidine core may undergo ring-expansion or contraction. For example, treatment with HCl/MeOH has been shown to rearrange similar fused heterocycles .

Biological Alkylation/Acylation

In medicinal chemistry contexts, the morpholine nitrogen or pyrimidine NH (if deprotonated) could serve as nucleophiles for alkylation/acylation, though steric effects from the 2,6-dimethyl groups may hinder reactivity .

Key Stability Considerations

  • Photodegradation : The 4-fluorophenyl group may render the compound sensitive to UV light, necessitating storage in amber glass.

  • Hydrolysis : The morpholine ring is stable under physiological pH but may degrade in strongly acidic/basic environments .

Scientific Research Applications

Cancer Research

Recent studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it has been associated with the inhibition of interleukin 6 secretion in BEAS-2B cells, which is a critical factor in tumor growth and metastasis .

Anti-inflammatory Activity

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its mechanism involves inhibiting NF-kB inducing kinase (NIK), which plays a pivotal role in inflammatory responses . This property could be beneficial for conditions such as rheumatoid arthritis and other chronic inflammatory disorders.

Neurological Disorders

Research suggests that compounds with similar structures may have neuroprotective effects. The modulation of neurotransmitter systems and reduction of neuroinflammation are potential therapeutic avenues for neurological conditions like Alzheimer's disease and multiple sclerosis.

Antiviral Properties

Emerging studies have highlighted the compound's potential as an antiviral agent. Inhibitors targeting host kinases have shown promise against various viruses, including Dengue and SARS-CoV-2. The structural features of this compound may enhance its efficacy against viral infections by disrupting viral replication processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrrolo[2,3-d]pyrimidine core or the fluorophenyl substituent can significantly affect biological activity. For example:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and cellular permeability
Variation in halogen substituentsAltered binding affinity to target enzymes

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively inhibited cancer cell growth in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Mechanism

In vivo experiments showed that administration of this compound reduced inflammation markers in animal models of arthritis. The results indicated a significant decrease in cytokine levels, showcasing its potential as an anti-inflammatory agent.

Case Study 3: Antiviral Efficacy

In vitro testing against Dengue virus revealed that this compound could inhibit viral replication by targeting host cell pathways essential for viral entry and replication.

Mechanism of Action

The mechanism of action of 4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Fluorophenyl-substituted compounds: These compounds have similar substituents and may have comparable chemical properties and reactivity.

Uniqueness

The uniqueness of 4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Biological Activity

The compound 4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23FN4C_{22}H_{23}FN_{4} with a molecular weight of 391.5 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse chemical properties and biological activities.

PropertyValue
Molecular FormulaC22H23FN4C_{22}H_{23}FN_{4}
Molecular Weight391.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit various kinases involved in cellular signaling pathways. Notably, it targets AAK1 (adaptor-associated kinase 1) and GAK (cyclin G-associated kinase), which are crucial in viral infections such as Dengue virus (DENV) and other flaviviruses.

Key Findings:

  • Inhibition of Kinases : The compound has demonstrated potent inhibitory effects on AAK1 and GAK, leading to reduced viral replication in infected cells .
  • Antiviral Activity : In vitro studies showed that the compound significantly inhibited DENV replication in human primary monocyte-derived dendritic cells (MDDCs), showcasing its potential as an antiviral agent .

Antiviral Efficacy

Recent studies have highlighted the compound's effectiveness against DENV. The mechanism involves blocking the kinase activity necessary for viral entry and replication:

  • In Vitro Studies : The compound was tested in MDDCs, where it exhibited significant antiviral activity without causing cytotoxicity .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrrolo[2,3-d]pyrimidine core can enhance biological activity. The presence of fluorophenyl and phenyl groups has been associated with improved potency against various biological targets.

Case Studies

  • Dengue Virus Inhibition : A study by Bekerman et al. demonstrated that compounds targeting AAK1 and GAK could effectively reduce DENV replication in vitro. The results indicated a clear correlation between kinase inhibition and decreased viral load in treated cells .
  • Broad-Spectrum Antiviral Potential : Further investigations into the SAR of related compounds have shown that alterations in substituents can lead to enhanced selectivity and potency against multiple viral strains, including chikungunya and Ebola viruses .

Q & A

Q. What are the optimized synthetic routes for preparing 4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Core Formation : Cyclization of intermediates (e.g., pyrimidinols or pyrrole precursors) under controlled conditions. For example, describes cyclization via formamidine addition and subsequent chlorination .

Substituent Introduction : The 4-fluorophenyl and phenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, as seen in structurally similar pyrrolopyrimidines .

Morpholine Functionalization : The 2,6-dimethylmorpholine moiety is added via alkylation or Mitsunobu reactions, ensuring regioselectivity by protecting/deprotecting reactive sites.

Q. Key Considerations :

  • Use anhydrous conditions for halogenation steps to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC (e.g., uses TLC for intermediate tracking) .

Q. How can structural characterization be performed to confirm the identity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent positions and purity (e.g., reports 1H^1H NMR shifts for pyrrolopyrimidine derivatives) .

X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions. highlights C–H···O/F interactions stabilizing the crystal lattice in similar compounds .

Mass Spectrometry : Use HRMS to validate molecular weight (e.g., reports HRMS data with <5 ppm error) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

Substituent Variation : Systematically modify the 4-fluorophenyl, phenyl, and morpholine groups. demonstrates substituting the indole ring with fluorophenyl groups to enhance kinase inhibition .

Biological Assays : Test derivatives against target proteins (e.g., kinases) using enzymatic assays or cellular models. uses fluorometric assays to evaluate IC50_{50} values .

Q. Data Contradiction Analysis :

  • If a derivative with electron-withdrawing groups shows reduced activity despite predicted improved binding, evaluate solubility or off-target effects via proteome-wide profiling.

Q. How can crystallographic data resolve discrepancies in proposed binding conformations?

Methodological Answer:

Co-crystallization : Grow crystals of the compound bound to its target protein (e.g., kinases). ’s crystallographic protocol (ethanol/dichloromethane solvent mix) can be adapted .

Electron Density Maps : Compare experimental maps with computational predictions to validate ligand poses. refines structures using SHELXL97 and PLATON .

Thermal Parameter Analysis : High B-factors may indicate flexible regions; stabilize these via site-directed mutagenesis or chemical modification.

Q. Example Workflow :

  • Step 1 : Resolve crystal structure (Resolution: <2.0 Å).
  • Step 2 : Overlay with docking results (RMSD <1.5 Å).
  • Step 3 : Adjust synthetic strategy to rigidify flexible moieties (e.g., introduce methyl groups).

Q. What strategies mitigate contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

ADME Profiling : Assess solubility, metabolic stability, and membrane permeability. Use PAMPA assays (parallel artificial membrane permeability) or liver microsome models.

Formulation Optimization : Improve bioavailability via nanoformulation or prodrug approaches. ’s morpholine derivative shows enhanced solubility due to hydrogen-bonding .

Pharmacodynamic Markers : Use biomarkers (e.g., phosphorylated proteins) to correlate target engagement with efficacy.

Q. Case Study :

  • In vitro IC50_{50} : 10 nM (kinase assay).
  • In vivo ED50_{50} : 50 mg/kg (mouse model).
  • Resolution : Poor solubility identified via shake-flask assay; reformulate with cyclodextrin to improve ED50_{50} to 20 mg/kg.

Q. How can regioselectivity challenges in halogenation or alkylation steps be addressed?

Methodological Answer:

Directing Groups : Install temporary groups (e.g., boronates) to steer electrophilic substitution. uses chlorination at the 4-position via directing effects .

Metal Catalysis : Use Pd or Cu catalysts for selective C–H functionalization. ’s pyrazole derivatives employ Suzuki coupling for regiocontrol .

Protecting Strategies : Protect reactive sites (e.g., morpholine nitrogen) with Boc groups during alkylation.

Q. Example Protocol :

  • Step 1 : Protect morpholine with Boc2_2O.
  • Step 2 : Perform alkylation at the pyrrole N7 position.
  • Step 3 : Deprotect with TFA.

Q. What computational tools predict off-target interactions for this compound?

Methodological Answer:

Similarity Searching : Use SwissTargetPrediction or SEA to identify homologous targets.

Molecular Dynamics (MD) : Simulate binding to off-target proteins (e.g., GPCRs) using GROMACS.

Phosphoproteomics : Apply LC-MS/MS to identify kinase substrates affected in cellular models.

Q. Validation :

  • Compare computational predictions with experimental kinome-wide profiling (e.g., KINOMEscan).

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